An In-depth Technical Guide to Bis-PEG4-acid: A Homobifunctional Linker for Bioconjugation
An In-depth Technical Guide to Bis-PEG4-acid: A Homobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG4-acid, a versatile homobifunctional crosslinker. It details its chemical properties, applications in bioconjugation, and provides exemplary experimental protocols for its use in developing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Introduction to Bis-PEG4-acid
Bis-PEG4-acid, with the systematic name 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, is a chemical compound featuring a central hydrophilic tetra-polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups.[][2] This symmetrical structure allows for the covalent linkage of two amine-containing molecules through the formation of stable amide bonds.[3] The PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial attribute in biological applications.[4]
The primary utility of Bis-PEG4-acid lies in its role as a linker in bioconjugation, where it connects biomolecules to other molecules of interest, such as therapeutic agents or reporter labels.[5] Its defined length and hydrophilic nature make it an attractive component in the design of complex biomolecular architectures.
Physicochemical Properties
A summary of the key quantitative data for Bis-PEG4-acid is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Chemical Formula | C12H22O8 | |
| Molecular Weight | 294.30 g/mol | |
| CAS Number | 31127-85-2 | |
| Appearance | White to off-white solid or liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | Recommended storage at -20°C for long-term stability |
Applications in Drug Development
Bis-PEG4-acid is a valuable tool in the development of novel therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, Bis-PEG4-acid can be used to link a cytotoxic drug to a monoclonal antibody. The antibody directs the drug to cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The carboxylic acid groups of Bis-PEG4-acid can be activated to react with primary amines, such as the lysine residues on the surface of an antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Bis-PEG4-acid can serve as the linker connecting a ligand that binds to the target protein and a ligand that recruits the E3 ligase. The length and flexibility of the PEG4 spacer are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following sections provide detailed methodologies for the activation of Bis-PEG4-acid and its subsequent conjugation to amine-containing molecules. These protocols are based on established bioconjugation techniques.
Activation of Bis-PEG4-acid with EDC/NHS
This protocol describes the conversion of the terminal carboxylic acid groups of Bis-PEG4-acid into amine-reactive N-hydroxysuccinimide (NHS) esters. This activation step is a prerequisite for efficient amide bond formation with primary amines in aqueous conditions.
Materials:
-
Bis-PEG4-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Reaction vials
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a stock solution of Bis-PEG4-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous solvent immediately before use (e.g., 10 mg/mL).
-
-
Activation Reaction:
-
In a reaction vial, dissolve the desired amount of Bis-PEG4-acid in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC to the Bis-PEG4-acid solution.
-
Immediately add a 1.5 to 5-fold molar excess of NHS (or sulfo-NHS) to the reaction mixture.
-
Stir the reaction at room temperature for 15-60 minutes. The resulting solution contains the activated Bis-PEG4-NHS ester and is ready for immediate use in the conjugation step.
-
Conjugation of Activated Bis-PEG4-acid to a Protein
This protocol outlines the general procedure for conjugating the activated Bis-PEG4-NHS ester to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
Activated Bis-PEG4-NHS ester solution (from Protocol 4.1)
-
Protein to be conjugated (e.g., monoclonal antibody)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add the freshly prepared activated Bis-PEG4-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point could be a 10- to 20-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any excess NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker, quenching reagent, and byproducts from the protein conjugate using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified conjugate to determine the degree of labeling (DOL), purity, and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.
